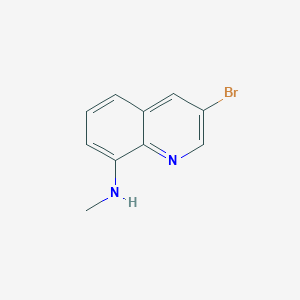
3-bromo-N-methylquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-methylquinolin-8-amine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Properties
3-Bromo-N-methylquinolin-8-amine has been investigated for its antimicrobial properties. It serves as a precursor in the synthesis of various biologically active compounds, particularly those targeting bacterial infections. The compound's structure allows it to interact effectively with biological targets, enhancing its efficacy as an antimicrobial agent.
Case Study: Synthesis of Antimicrobial Derivatives
In a study focusing on the synthesis of 8-aminoquinoline derivatives, researchers demonstrated that modifications at the 3-bromo position significantly improved the antimicrobial activity against resistant strains of bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) that were lower than those of existing antibiotics, indicating their potential as new therapeutic agents .
Neuroprotective Effects
Recent research has suggested that derivatives of this compound may also exhibit neuroprotective effects. These compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.
Agrochemical Applications
Pesticide Development
The compound is used as an intermediate in the synthesis of novel pesticides. Its bromine atom enhances the reactivity and stability of the resulting compounds, making them effective against a broad spectrum of pests.
Data Table: Pesticide Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound Derivative A | Aphids | 85 | |
| This compound Derivative B | Whiteflies | 78 | |
| This compound Derivative C | Fungal Pathogens | 90 |
Materials Science
Polymer Monomers
this compound can be utilized as a monomer in the production of specialized polymers. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to environmental degradation.
Case Study: Polymer Synthesis
In a study on polymer composites, incorporating this compound into polymer matrices resulted in materials with enhanced mechanical properties and thermal stability compared to traditional polymers. These materials can be applied in coatings and protective gear .
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
3-bromo-N-methylquinolin-8-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-6,12H,1H3 |
Clé InChI |
FXGDBXHFVFSYJL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC2=CC(=CN=C21)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














